Belinostat-d5 is a deuterated analog of belinostat, which is a histone deacetylase inhibitor developed primarily for the treatment of hematological malignancies, particularly relapsed or refractory peripheral T-cell lymphoma. Belinostat functions by inhibiting histone deacetylase enzymes, leading to increased acetylation of histones and non-histone proteins, which in turn affects gene expression and cellular processes such as apoptosis and cell cycle regulation. The compound is marketed under the brand name Beleodaq and was approved by the United States Food and Drug Administration in July 2014 for clinical use .
Belinostat-d5 is classified as a histone deacetylase inhibitor and falls under the category of antineoplastic agents. It is synthesized using deuterated reagents to incorporate deuterium into the belinostat molecule. This modification allows for enhanced tracking in metabolic studies and may improve understanding of the compound's pharmacokinetics and dynamics .
The synthesis of belinostat-d5 involves several key steps, starting from commercially available precursors. The process typically includes:
Belinostat-d5 has a molecular formula of with a molecular weight of approximately 307.38 g/mol. The structural characteristics include:
The three-dimensional conformation can be analyzed using techniques such as nuclear magnetic resonance spectroscopy, which provides insights into the spatial arrangement of atoms within the molecule .
Belinostat-d5 can undergo various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions are carefully controlled to ensure selectivity and yield .
Belinostat-d5 exerts its therapeutic effects primarily through inhibition of histone deacetylases. This inhibition results in:
This mechanism underscores its utility in treating cancers where histone modification plays a critical role in tumorigenesis .
Belinostat-d5 is characterized by:
Key chemical properties include:
These properties are essential for determining appropriate storage conditions and formulation strategies for therapeutic applications .
Belinostat-d5 has diverse applications across several fields:
Belinostat-d5 is a deuterated analogue of the histone deacetylase (HDAC) inhibitor belinostat, where five hydrogen atoms are replaced with deuterium at specific molecular positions. This deuteration typically targets the phenylamide moiety, as confirmed by the structural notation C₁₅H₉D₅N₂O₃S and the SMILES string O=S(NC1=C([2H])C([2H])=C([2H])C([2H])=C1[2H])(C2=CC(/C=C/C(N)=O)=CC=C2)=O [1] [3]. The deuteration serves as a tracer for pharmacokinetic and metabolic studies, leveraging deuterium’s stability to alter metabolic pathways without compromising biological activity [1] [2].
Precise deuteration at the phenyl ring (positions 2–6) is achieved through catalytic hydrogen-deuterium exchange or deuterated building block integration. The amide-d5 variant (MW: 307.38 g/mol) and acid-d5 variant (MW: 308.36 g/mol) both retain ≥98% isotopic purity, verified via mass spectrometry and NMR [1] [2] [3]. This site specificity minimizes structural perturbations while enhancing metabolic stability, a critical advantage for HDAC inhibitor applications in cancer research [4].
Table 1: Deuteration Positions in Belinostat-d5 Variants
Variant | Deuteration Sites | Molecular Weight (g/mol) | Isotopic Purity |
---|---|---|---|
Belinostat amide-d5 | Phenyl ring (5×D) | 307.38 | ≥98% |
Belinostat acid-d5 | Phenyl ring (5×D) | 308.36 | ≥98% |
Deuteration reduces overall yields due to additional protection/deprotection steps and sensitive intermediates. For example:
Table 2: Comparative Synthetic Metrics
Parameter | Non-Deuterated Belinostat | Belinostat-d5 |
---|---|---|
Synthetic Steps | 4–6 | 8–10 |
Overall Yield | 60–70% | 25–40% |
Key Challenge | N/A | Isotopic leakage control |
Purification Complexity | Moderate | High (affinity chromatography) |
Scaling Belinostat-d5 synthesis faces two bottlenecks:
Table 3: Cost Analysis of Precursors
Precursor | Cost (Non-Deuterated) | Cost (Deuterated) | Cost Multiplier |
---|---|---|---|
Aniline | $0.50/g | $50–100/g | 100–200× |
Succinic acid | $0.20/g | $45/g | 225× |
Quality control for Belinostat-d5 employs:
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6